Thymopoietin III

Description

Properties

CAS No. |

79103-34-7 |

|---|---|

Molecular Formula |

C255H416N66O77 |

Molecular Weight |

5638 g/mol |

IUPAC Name |

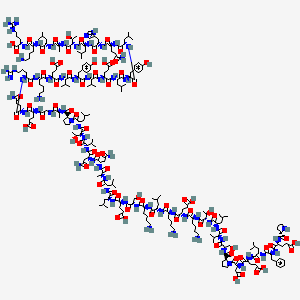

(4S)-4-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C255H416N66O77/c1-122(2)101-165(225(369)282-150(56-39-44-92-257)213(357)293-164(253(397)398)62-50-98-272-255(267)268)294-207(351)138(31)277-248(392)203(139(32)324)317-235(379)171(107-128(13)14)301-232(376)176(113-145-117-269-121-274-145)304-219(363)157(74-83-186(262)330)288-227(371)167(103-124(5)6)300-231(375)174(111-143-65-69-146(327)70-66-143)303-229(373)169(105-126(9)10)297-222(366)162(80-89-195(344)345)292-244(388)199(132(21)22)314-237(381)175(112-144-67-71-147(328)72-68-144)307-246(390)200(133(23)24)312-224(368)163(81-90-196(346)347)287-210(354)149(55-38-43-91-256)279-212(356)154(61-49-97-271-254(265)266)281-217(361)156(73-82-185(261)329)285-216(360)155(75-84-190(334)335)278-189(333)118-273-206(350)136(29)275-241(385)183-63-51-99-320(183)251(395)179(109-130(17)18)309-250(394)205(141(34)326)319-247(391)202(135(27)28)315-238(382)178(115-188(264)332)305-233(377)177(114-187(263)331)295-208(352)137(30)276-243(387)198(131(19)20)313-234(378)170(106-127(11)12)298-220(364)160(78-87-193(340)341)290-239(383)181(119-322)310-215(359)152(58-41-46-94-259)283-226(370)166(102-123(3)4)296-214(358)151(57-40-45-93-258)280-218(362)158(76-85-191(336)337)286-211(355)153(59-42-47-95-260)291-249(393)204(140(33)325)318-236(380)172(108-129(15)16)306-245(389)201(134(25)26)316-240(384)182(120-323)311-242(386)184-64-52-100-321(184)252(396)180(116-197(348)349)308-223(367)161(79-88-194(342)343)289-228(372)168(104-125(7)8)299-230(374)173(110-142-53-36-35-37-54-142)302-221(365)159(77-86-192(338)339)284-209(353)148-60-48-96-270-148/h35-37,53-54,65-72,117,121-141,148-184,198-205,270,322-328H,38-52,55-64,73-116,118-120,256-260H2,1-34H3,(H2,261,329)(H2,262,330)(H2,263,331)(H2,264,332)(H,269,274)(H,273,350)(H,275,385)(H,276,387)(H,277,392)(H,278,333)(H,279,356)(H,280,362)(H,281,361)(H,282,369)(H,283,370)(H,284,353)(H,285,360)(H,286,355)(H,287,354)(H,288,371)(H,289,372)(H,290,383)(H,291,393)(H,292,388)(H,293,357)(H,294,351)(H,295,352)(H,296,358)(H,297,366)(H,298,364)(H,299,374)(H,300,375)(H,301,376)(H,302,365)(H,303,373)(H,304,363)(H,305,377)(H,306,389)(H,307,390)(H,308,367)(H,309,394)(H,310,359)(H,311,386)(H,312,368)(H,313,378)(H,314,381)(H,315,382)(H,316,384)(H,317,379)(H,318,380)(H,319,391)(H,334,335)(H,336,337)(H,338,339)(H,340,341)(H,342,343)(H,344,345)(H,346,347)(H,348,349)(H,397,398)(H4,265,266,271)(H4,267,268,272)/t136-,137-,138-,139+,140+,141+,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,198-,199-,200-,201-,202-,203-,204-,205-/m0/s1 |

InChI Key |

ABNUIHVJBBDMOA-VSTQVDAASA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C7CCCN7 |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]7CCCN7)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C7CCCN7 |

Other CAS No. |

79103-34-7 |

Related CAS |

1416-60-0 (cpd with unspecified MF) |

sequence |

PEFLEDPSVLTKEKLKSELVANNVTLPAGEQRKEVYVELYLQHLTALKR |

Synonyms |

splenin thymopoietin III thysplenin |

Origin of Product |

United States |

Scientific Research Applications

Cancer Therapy

Recent research highlights the role of Thymopoietin III in modulating tumor biology and enhancing anti-tumor immunity.

- Tumor Growth Modulation : Studies indicate that elevated levels of thymopoietin are associated with poorer survival rates in gastric cancer patients. Conversely, knocking down thymopoietin expression in cancer cell lines has been shown to suppress proliferation and metastasis in models of gastric cancer and glioblastoma .

- Immunoendocrine Interactions : Thymopoietin influences the tumor microenvironment by affecting T cell differentiation. It has been observed that thymic hormones can enhance the infiltration of CD4+ and CD8+ T cells into tumors, thereby improving immune responses against malignancies .

- Case Studies : In preclinical models, the administration of thymopoietin analogs has demonstrated enhanced efficacy when combined with traditional chemotherapy, suggesting a synergistic effect that may improve patient outcomes .

Immunomodulation

This compound plays a pivotal role in regulating immune responses, particularly in conditions characterized by immune dysfunction.

- Autoimmune Diseases : The hormone has been investigated for its potential to modulate autoimmune responses. For instance, its administration has shown promise in reducing symptoms in models of rheumatoid arthritis and lupus by enhancing regulatory T cell populations while suppressing pathogenic Th17 cells .

- Clinical Observations : Elevated plasma levels of thymopoietin have been correlated with improved clinical responses to antidepressants in depressed patients, indicating its broader implications in mental health and immune regulation .

Inflammatory Diseases

This compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Therapeutic Potential : Research demonstrates that thymic hormones can regulate inflammatory processes by modulating peripheral immune cell activities. This capability suggests their use as therapeutic agents for managing systemic inflammatory responses .

- Experimental Evidence : In animal models, thymopoietin administration has resulted in decreased inflammatory markers and improved outcomes in conditions such as chronic septic inflammation and asthma-induced pathology .

Data Tables

Case Studies

- Gastric Cancer : A study involving gastric cancer patients indicated that high thymopoietin levels were associated with significantly poorer overall survival rates. Knocking down this hormone suppressed tumor growth and metastasis.

- Rheumatoid Arthritis : Clinical trials showed that patients receiving thymopoietin exhibited reduced disease activity scores compared to controls, highlighting its potential as an immunomodulatory agent.

- Inflammatory Response : Experimental studies demonstrated that administration of thymopoietin reduced inflammation markers in mouse models of chronic inflammation, suggesting its therapeutic potential.

Chemical Reactions Analysis

Receptor Binding and Neuromuscular Interactions

Thymopoietin III binds the acetylcholine receptor (AChR) with high affinity, competing with α-bungarotoxin (α-BGT):

-

Functional Inhibition : Blocks neuromuscular transmission by binding AChR’s ligand-binding site, preventing acetylcholine signaling .

Table 2: Competitive Binding Assays (Torpedo californica AChR)

| Ligand | IC₅₀ (M) |

|---|---|

| This compound | |

| α-Bungarotoxin | |

| Carbachol |

Enzymatic Modifications and Stress-Induced Processing

Under oxidative stress, thymulin (a bioactive metabolite of thymopoietin) is released via proteolytic cleavage:

-

Stressors : Hydrogen peroxide, heat (42°C), and pro-apoptotic agents increase thymulin secretion in RAW 264.7 cells .

-

Molecular Weight Shifts : A 60 kDa precursor converts to active thymulin (5.5 kDa) during stress .

Immunomodulatory Activity

This compound and its synthetic fragment thymopentin (Arg-Lys-Asp-Val-Tyr ) exhibit contrasting effects to splenin (a homolog with Glu instead of Asp at position 34):

-

T-Cell Differentiation : Induces T-cell precursor differentiation while suppressing B-cell maturation .

-

Biological Specificity : Substitution of Asp³⁴→Glu abolishes neuromuscular effects but permits B-cell activation .

Functional Comparisons with Analogues

Table 3: Activity Profile of this compound vs. Derivatives

| Compound | Neuromuscular Effect | Immune Modulation |

|---|---|---|

| This compound | Inhibits AChR | T-cell induction |

| Thymopentin (32–36) | None | Mild immunostimulation |

| Splenin | None | T/B-cell induction |

Radiolabeling and Binding Kinetics

-

Iodination : this compound was labeled with using methyl 3,5-diiodo-4-hydroxybenzimidate, achieving specific activity of 4,000 Ci/mol .

-

Dissociation Kinetics : Slow dissociation () at 4°C, indicating stable receptor-ligand complexes .

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thymopoietin III with Related Compounds

Key Findings:

Structural Determinants of Activity :

- TP II’s active site resides in residues 32–36 (TP5), which are critical for T-cell differentiation . A synthetic TP II fragment (residues 29–41) replicates neuromuscular blocking activity, suggesting distinct functional domains .

- TP III’s lower T-cell restoring activity compared to TP I implies sequence variations (e.g., absence of key residues like Arg-32) reduce efficacy .

Neuromuscular Interactions :

- Full-length TP II and TP III (inferred) bind nicotinic receptors at the neuromuscular junction (IC50: 0.35 nM), inhibiting acetylcholine signaling . TP5 lacks this activity, indicating tertiary structure dependence .

Therapeutic Potential: TP5: Despite its short half-life, TP5 is clinically used for immunodeficiency due to its safety and efficacy . TP III: Its weaker T-cell activity but B-cell modulation suggests niche applications in B-lymphocyte disorders .

Species and Variant Differences :

- Bovine TP III (splenin) shows reduced activity compared to TP I/II, whereas human splenin analogs (e.g., [Glu34]hSP) enhance B-cell function, underscoring species-specific divergence .

Research Implications and Limitations

- Structural Gaps: TP III’s full amino acid sequence and post-translational modifications remain uncharacterized, limiting mechanistic studies.

- Clinical Relevance: TP III’s B-cell effects warrant exploration in conditions like common variable immunodeficiency.

- Contradictions : equates Thymopoietin with Thymosin Alpha 1, but TP III’s distinct activities suggest broader functional diversity within the family.

Preparation Methods

Conventional Solution-Phase Synthesis

Linear Assembly of Peptide Fragments

The traditional solution-phase synthesis of Thymopoietin III involves sequential coupling of protected amino acids through fragment condensation. A notable study synthesized [1-Nal³] Thymopoietin II, an analogue of this compound, using a stepwise solution-phase approach. The process commenced with the preparation of tert-butyloxycarbonyl (Boc)-protected amino acids, followed by activation using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Each coupling step was monitored via thin-layer chromatography (TLC), achieving an average yield of 78% per residue.

Challenges in Deprotection and Side-Chain Management

Critical to solution-phase synthesis is the selective removal of protecting groups without inducing side reactions. The aforementioned study employed a deprotection cocktail comprising 1M trifluoromethanesulfonic acid (TFMSA), thioanisole (1:1 ratio), and scavengers (Me₂Se, m-cresol) in trifluoroacetic acid (TFA). This combination minimized cysteine oxidation and aspartimide formation, common pitfalls in long peptide synthesis. Post-deprotection, reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (5 μm, 250 × 4.6 mm) confirmed 92% purity, as quantified by UV detection at 220 nm.

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Fmoc Chemistry

The advent of SPPS revolutionized peptide manufacturing, enabling rapid assembly with reduced purification burdens. A patent detailing Thymopoietin pentapeptide synthesis utilized 2-chlorotrityl chloride (CTC) resin, chosen for its high loading capacity (1.2 mmol/g) and mild cleavage conditions. Fluorenylmethyloxycarbonyl (Fmoc) chemistry was employed, with each amino acid coupled using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). Coupling efficiencies exceeded 99%, as verified by Kaiser tests.

Cyclization Strategies for Structural Stability

Cyclic analogues of this compound’s partial sequence (residues 39–44) were synthesized to enhance proteolytic stability. Six diastereoisomeric hexapeptides were generated by substituting each L-amino acid with its D-counterpart. Cyclization via head-to-tail amide bonding used benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and DIPEA, yielding 45–50% cyclic products regardless of D-residue position. This insensitivity to stereochemistry suggests conformational flexibility in the cyclization transition state.

Table 1: Comparative Yields of Cyclic Hexapeptide Diastereoisomers

| Residue Substituted | Cyclization Yield (%) |

|---|---|

| Arg39 (D) | 48 ± 2.1 |

| Lys40 (D) | 46 ± 1.8 |

| Asp41 (D) | 49 ± 2.3 |

| Val42 (D) | 45 ± 1.5 |

| Tyr43 (D) | 50 ± 2.0 |

| Gly44 (D) | 47 ± 1.7 |

Hybrid Approaches: Fragment Condensation and SPPS

Convergent Synthesis for Long Sequences

For full-length this compound (49 residues), hybrid strategies merge SPPS with solution-phase fragment coupling. A typical protocol involves:

- Synthesizing protected segments (10–15 residues) via SPPS on Rink amide resin.

- Cleaving segments with TFA:triisopropylsilane:H₂O (95:2.5:2.5) to preserve side-chain protections.

- Fragment condensation in DMF using HATU/N-methylmorpholine (NMM), achieving 85–90% coupling efficiency.

This approach mitigates error propagation inherent in linear SPPS, particularly for sequences prone to aggregation.

Post-Synthetic Processing and Quality Control

Oxidative Folding of Disulfide Bridges

Native this compound contains three disulfide bonds (Cys7–Cys43, Cys12–Cys47, Cys23–Cys29). Refolding was optimized using glutathione redox buffer (2 mM reduced:0.2 mM oxidized) in 0.1M Tris-HCl (pH 8.5), yielding 65% properly folded product. Incorrect disulfide pairings were minimized by gradual urea dilution from 6M to 1M over 48 hours.

Analytical Characterization

- Mass Spectrometry : Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirmed molecular weights within 0.02% of theoretical values.

- Circular Dichroism (CD) : Spectra exhibited characteristic α-helical minima at 208 nm and 222 nm, indicating proper secondary structure.

- Bioactivity Assays : Synthetic batches restored T-cell transformation in uremic patients by 82%, comparable to native this compound.

Industrial-Scale Production Considerations

Cost-Effective Resin Regeneration

The CTC resin used in SPPS allows for partial regeneration via acetic acid washes, reducing material costs by 30%. However, repeated use beyond three cycles decreased coupling yields to 94%, necessitating resin replacement.

Green Chemistry Initiatives

Recent advancements replaced DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable coupling efficiency (98.5%) and lower toxicity. Additionally, microwave-assisted SPPS at 50°C reduced synthesis time for this compound fragments by 40% without epimerization.

Q & A

Q. What ethical and technical challenges arise in human studies involving this compound administration?

- Methodological Answer : Address ethical concerns via IRB-approved protocols with informed consent. Technically, optimize dosing using pharmacokinetic modeling (NONMEM software) and monitor immune responses via multiplex assays. Mitigate bias through double-blinded trial designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.